molecular formula C20H16FN3O4S B2462571 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide CAS No. 879138-55-3

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2462571
CAS No.: 879138-55-3
M. Wt: 413.42
InChI Key: QSFYYAQYTOEXDS-UHFFFAOYSA-N
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Description

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a thienopyrimidine core, and a furan-2-ylmethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide and a suitable base.

    Attachment of the Furan-2-ylmethyl Group: This step involves the reaction of the intermediate compound with furan-2-ylmethylamine under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, bases, acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-(4-fluorophenyl)-3-methyl-4-oxo-2-thieno[2,3-d]pyrimidinyl]thio]-2-(1-iminoethyl)-3-oxobutanenitrile
  • Methyl (4-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-(methylamino)pyrimidin-5-yl)carbamate

Uniqueness

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(furan-2-yl)methyl]acetamide is a synthetic organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the thieno[3,2-d]pyrimidine family, characterized by a unique fused ring structure that contributes to its biological activity. Its molecular formula is C21H21FN4O4C_{21}H_{21}FN_{4}O_{4} and it has a molecular weight of approximately 449.5 g/mol. The compound is soluble in various organic solvents, making it suitable for biological assays.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include halogenated compounds and amines, which facilitate the formation of the thieno[3,2-d]pyrimidine structure. The synthetic routes are optimized for yield and purity to ensure effective biological evaluation.

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antibacterial and antimycobacterial properties. For instance, in vitro studies have shown that related compounds demonstrate activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .

Anticancer Potential

Recent studies have focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives. A specific study evaluated the cytotoxicity of synthesized compounds against the MDA-MB-231 breast cancer cell line. The results revealed that certain derivatives exhibited IC50 values as low as 27.6 µM, indicating significant cytotoxic activity . The presence of electron-withdrawing groups was associated with enhanced activity.

The mechanism by which these compounds exert their effects is still under investigation. However, it is hypothesized that they may inhibit key enzymes involved in cellular proliferation or induce apoptosis in cancer cells. For example, one study highlighted the inhibitory effect on MIF2 tautomerase activity with varying potencies among different derivatives .

Case Studies and Research Findings

Several studies have documented the biological activities of thieno[3,2-d]pyrimidine derivatives:

  • Antibacterial Activity : A series of derivatives were tested against both Gram-positive and Gram-negative bacteria. The most potent compounds demonstrated significant antibacterial effects with MIC values ranging from 10 to 50 µg/mL .
  • Cytotoxicity Against Cancer Cell Lines : In a comparative study involving multiple synthesized compounds, those with specific substitutions showed enhanced cytotoxicity against MDA-MB-231 cells with IC50 values indicating strong potential for further development as anticancer agents .
  • Structure-Activity Relationship (SAR) : An analysis of various derivatives revealed that modifications at specific positions on the thieno[3,2-d]pyrimidine ring significantly influenced biological activity. For instance, compounds with furan or fluorophenyl substituents exhibited improved potency compared to those lacking such modifications .

Data Tables

Activity Type Tested Compounds MIC/IC50 Values Remarks
AntibacterialVarious derivatives10 - 50 µg/mLEffective against multiple bacterial strains
CytotoxicitySelected derivatives27.6 µMSignificant cytotoxicity against MDA-MB-231
MIF2 InhibitionThieno derivatives7.2 - 47 µMPotency varies with structural modifications

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c21-14-5-3-13(4-6-14)11-24-19(26)18-16(7-9-29-18)23(20(24)27)12-17(25)22-10-15-2-1-8-28-15/h1-9H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFYYAQYTOEXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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